molecular formula C10H8N2O3 B1343705 Methyl 3-formyl-1H-indazole-7-carboxylate CAS No. 898747-28-9

Methyl 3-formyl-1H-indazole-7-carboxylate

Cat. No.: B1343705
CAS No.: 898747-28-9
M. Wt: 204.18 g/mol
InChI Key: HVPVQYHYAQLCDZ-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-indazole-7-carboxylate (CAS: 898747-28-9, molecular formula: C₁₀H₈N₂O₃) is a heterocyclic compound featuring an indazole core substituted with a formyl group at position 3 and a methyl ester at position 5. It is utilized in pharmaceutical and organic synthesis as a versatile intermediate due to its reactive aldehyde and ester functionalities . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings from CymitQuimica and BLD Pharm Ltd. .

Properties

IUPAC Name

methyl 3-formyl-2H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(5-13)11-12-9(6)7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPVQYHYAQLCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(NN=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-formyl-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization and esterification steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-formyl-1H-indazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-formyl-1H-indazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the indazole ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

Key structural analogs differ in substituent groups, heterocyclic cores, or ester moieties. Below is a systematic comparison:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) CAS Number
Methyl 3-formyl-1H-indazole-7-carboxylate C₁₀H₈N₂O₃ Formyl (3), Methyl ester (7) Aldehyde, Ester 204.19 898747-28-9
Methyl 3-bromo-1H-indazole-7-carboxylate C₉H₇BrN₂O₂ Bromo (3), Methyl ester (7) Halogen, Ester 273.07 53395595
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate C₁₀H₁₁N₃O₃ Amino (4), Methoxy (7), Methyl ester (3) Amine, Ether, Ester 221.21 1448125-93-6
Ethyl 3-formyl-1H-indole-7-carboxylate C₁₂H₁₂N₂O₃ Formyl (3), Ethyl ester (7), Indole core Aldehyde, Ester, Indole 232.23 65505-24-0
Ethyl 1H-indazole-7-carboxylate C₁₀H₁₀N₂O₂ Ethyl ester (7) Ester 190.20 885278-74-0

Physicochemical Properties

  • Molecular Weight : Brominated analogs (e.g., C₉H₇BrN₂O₂) exhibit higher molecular weights due to bromine’s atomic mass .
  • Polarity: The formyl and ester groups in this compound increase polarity compared to non-functionalized analogs like Ethyl 1H-indazole-7-carboxylate .

Biological Activity

Methyl 3-formyl-1H-indazole-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme modulation. This article summarizes its biochemical properties, mechanisms of action, and relevant research findings.

This compound has a molecular weight of 204.18 g/mol and exhibits a LogP value of 1.02, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems.

Target Interactions

The compound acts primarily through interactions with various kinases, which are pivotal in signaling pathways that regulate cell proliferation, survival, and apoptosis. Indazole derivatives have been shown to inhibit these kinases, suggesting their potential as therapeutic agents against cancer.

Biochemical Pathways

This compound modulates several key cellular processes:

  • Cell Cycle Regulation : It induces cell cycle arrest in various cancer cell lines.
  • Apoptosis Induction : The compound has been shown to promote apoptosis by altering the expression of proteins involved in the apoptotic pathway, such as Bcl-2 and Bax .

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity. In vitro studies reveal that it can inhibit the proliferation of cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth:

  • K562 Cell Line : Exhibited an IC50 value of approximately 5.15 µM, showing selectivity against normal cells (HEK-293) with an IC50 of 33.2 µM .

Cellular Effects

The compound influences various cellular functions:

  • Gene Expression : It modulates the expression of genes involved in cell growth and apoptosis.
  • Metabolic Changes : Alters cellular metabolism by interacting with key metabolic pathways.

Case Studies

  • In Vitro Studies : A study assessed the antiproliferative effects on K562 leukemia cells. Treatment with varying concentrations led to increased apoptosis rates (up to 37.72% at higher doses) and significant changes in apoptosis-related protein expression .
  • Comparative Analysis : A comparative study involving other indazole derivatives showed that this compound had superior activity against specific cancer cell lines compared to traditional chemotherapeutics like doxorubicin, which had an IC50 of 0.3 µM .

Summary of Findings

Parameter Value
Molecular Weight204.18 g/mol
LogP1.02
K562 IC505.15 µM
HEK-293 IC5033.2 µM
Apoptosis RateUp to 37.72% (at high doses)

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